Methylphosphonic acid (methyl-D3, 98per cent)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylphosphonic acid (methyl-D3, 98%) is an organophosphorus compound with the chemical formula CH3P(O)(OH)2. It is a white, non-volatile solid that is poorly soluble in organic solvents but soluble in water and common alcohols . This compound is often used in various scientific research applications due to its unique properties and stability.
Vorbereitungsmethoden
Methylphosphonic acid can be synthesized from triethylphosphite through a Michaelis-Arbuzov reaction, which generates the phosphorus (V) center . The reaction proceeds as follows:
Michaelis-Arbuzov Reaction:
Analyse Chemischer Reaktionen
Methylphosphonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . Some common reactions include:
Reduction: It can be reduced using specific reducing agents, although detailed conditions are less commonly documented.
Substitution: Methylphosphonic acid can participate in substitution reactions, particularly with halides and other nucleophiles.
Wissenschaftliche Forschungsanwendungen
Methylphosphonic acid is used in a wide range of scientific research applications :
Medicine: Its derivatives are studied for potential therapeutic applications.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism by which methylphosphonic acid exerts its effects involves the cleavage of the C–P bond under specific conditions, such as UV irradiation and the presence of reactive oxygen species . The molecular targets and pathways involved include the incorporation of exogenous oxygen atoms into the product orthophosphate following the C–P bond cleavage .
Vergleich Mit ähnlichen Verbindungen
Methylphosphonic acid can be compared with other phosphonic acids, such as:
Dimethyl methylphosphonate: Similar in structure but with two methyl groups attached to the phosphorus atom.
Phenylphosphonic acid: Contains a phenyl group instead of a methyl group.
Ethylphosphonic acid: Contains an ethyl group instead of a methyl group.
Methylphosphonic acid is unique due to its stability and specific applications in the synthesis of nerve agents and its role in microbial metabolism.
Eigenschaften
CAS-Nummer |
104801-16-3 |
---|---|
Molekularformel |
CH5O3P |
Molekulargewicht |
99.041 g/mol |
IUPAC-Name |
trideuteriomethylphosphonic acid |
InChI |
InChI=1S/CH5O3P/c1-5(2,3)4/h1H3,(H2,2,3,4)/i1D3 |
InChI-Schlüssel |
YACKEPLHDIMKIO-FIBGUPNXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])P(=O)(O)O |
Kanonische SMILES |
CP(=O)(O)O |
Synonyme |
Methylphosphonic acid (methyl-D3, 98%) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.